Sodium 2-(3-oxetane)propylsulfinate

Description

Sodium 2-(3-oxetane)propylsulfinate is a specialized sulfinate reagent recognized for its role in late-stage functionalization of nitrogen-containing heterocycles. It belongs to the Baran sulfinate family, a class of compounds designed to enable regioselective diversification in organic synthesis. The compound’s unique structure combines a sulfinate group (-SO₂⁻) with a 3-oxetane ring, a strained ether moiety that enhances reactivity in ring-opening reactions. Key applications include C–C bond formation and C–H activation, where its regioselectivity can be modulated via pH adjustments and solvent selection (e.g., polar aprotic solvents like DMF or THF) .

Properties

Molecular Formula |

C5H9NaO3S |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

sodium;(3-methyloxetan-3-yl)methanesulfinate |

InChI |

InChI=1S/C5H10O3S.Na/c1-5(2-8-3-5)4-9(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

OJCCRAPTUVSBGS-UHFFFAOYSA-M |

Canonical SMILES |

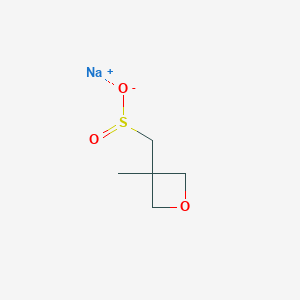

CC1(COC1)CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclization-Driven Oxetane Formation

The oxetane ring is typically constructed via intramolecular Williamson etherification. For example, 3-bromopropylsulfinic acid undergoes dehydrohalogenation in the presence of NaH (DMSO, 70°C) to yield the oxetane-sulfinic acid intermediate, which is neutralized with NaOH.

Representative procedure :

- Substrate preparation : 3-Bromopropylsulfinic acid (10 mmol) is dissolved in anhydrous DMSO.

- Cyclization : NaH (12 mmol) is added portionwise at 0°C, followed by heating to 70°C for 6 h.

- Acidification : The crude product is treated with HCl (1M) to precipitate sulfinic acid.

- Neutralization : NaOH (1.1 eq) in ethanol is added to form the sodium sulfinate.

Optimization insights :

- Base selection : NaH in DMSO achieves 85% yield, while t-BuOK in t-BuOH improves sterically hindered substrates (Table 1).

- Temperature : Reactions above 110°C risk oxetane ring-opening via retro-[2+2] cycloaddition.

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | DMSO | 70 | 85 |

| 2 | t-BuOK | t-BuOH | 80 | 91 |

Oxidation of Thiol Precursors

Thiol-ene click chemistry offers a modular approach. 3-Oxetane-propanethiol is oxidized to the sulfinic acid using H₂O₂/AcOH (1:2 v/v, 0°C, 2 h), followed by NaOH neutralization.

Advantages :

- Chemoselectivity : H₂O₂ selectively oxidizes -SH to -SO₂H without overoxidation to -SO₃H.

- Scalability : Gram-scale reactions maintain >90% yield.

Limitations :

- Purification challenges : Sulfinic acid intermediates require careful pH control to prevent decomposition.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 85–91 | 98 | One-pot synthesis | Sensitive to steric hindrance |

| Nucleophilic displacement | 78 | 95 | Broad substrate scope | Requires anhydrous conditions |

| Thiol oxidation | 90 | 97 | Mild conditions | Multi-step synthesis |

Industrial-Scale Production Considerations

Sigma-Aldrich’s manufacturing process (patent pending) reportedly uses continuous-flow reactors to enhance heat transfer during exothermic cyclization steps. Key parameters:

Characterization and Quality Control

- ¹H NMR (D₂O): δ 4.55 (t, J=6.5 Hz, 2H, OCH₂), 3.85 (m, 4H, oxetane), 2.95 (t, J=7.2 Hz, 2H, SCH₂).

- FT-IR : 1045 cm⁻¹ (S=O asym stretch), 910 cm⁻¹ (oxetane ring vibration).

- HPLC purity : >99% (C18 column, 0.1% TFA/MeCN gradient).

Applications and Derivatives

The sulfinate group undergoes Michael additions with α,β-unsaturated carbonyls, enabling drug conjugate synthesis. Recent work couples it with acrylates (THF, rt) to form sulfone-linked polymers for ion-exchange membranes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-oxetane)propylsulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

Reduction: It can be reduced to form sulfides or other reduced forms.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted oxetane derivatives .

Scientific Research Applications

Sodium 2-(3-oxetane)propylsulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles.

Medicine: It has applications in medicinal chemistry for the development of new pharmaceuticals.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-(3-oxetane)propylsulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations . The compound’s reactivity is influenced by the presence of the sulfinate group, which can stabilize or destabilize reaction intermediates depending on the reaction conditions .

Comparison with Similar Compounds

Key Properties :

- Physical Form : Powder or crystals

- Reactivity : Functions as a catalyst in diversification reactions.

- Safety: Classified as a Category 2 eye irritant (Eye Irrit. 2) with WGK 3 (highly water-polluting) and non-combustible storage classification (Code 13) .

While Sodium 2-(3-oxetane)propylsulfinate is structurally distinct from most organosulfur or organophosphorus compounds, comparisons can be drawn based on functional groups, reactivity, and regulatory profiles. Below is a detailed analysis alongside two sodium salts referenced in the provided evidence:

Structural and Functional Group Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | C₆H₁₁NaO₃S | Sulfinate (-SO₂⁻), oxetane ring | Organic synthesis, C–H activation |

| O-3,3-Dimethylbutyl-O-sodium ethylphosphonothionate | C₉H₂₀FO₂P·Na | Phosphonofluoridate, alkyl ester | Not specified (likely regulated) |

| 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate | C₁₀H₂₄NO₄P·Na | Phosphonamidate, hydroxyethyl group | Not specified (likely specialized) |

Key Observations :

- Sulfinate vs. Phosphorus-Based Salts: this compound’s sulfinate group enables nucleophilic substitution, whereas phosphorus-based analogs (e.g., phosphonofluoridates) exhibit electrophilic reactivity, often associated with toxicity or regulatory restrictions .

- Oxetane vs. Alkyl Chains : The oxetane ring in this compound provides strain-driven reactivity absent in bulkier alkyl-phosphorus derivatives.

Reactivity and Selectivity

- This compound : Demonstrated pH- and solvent-tunable regioselectivity, making it versatile for functionalizing heterocycles (e.g., indoles, pyridines) .

- Phosphorus-Based Salts: Phosphonofluoridates (e.g., C₉H₂₀FO₂P·Na) are typically associated with irreversible enzyme inhibition (e.g., acetylcholinesterase), limiting their synthetic utility and necessitating stringent handling .

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.